N,N,N',N'-Tetramethylbenzidine
Overview
Description
Synthesis Analysis
The synthesis of TMB can involve various methods, including its incorporation into layered α-zirconium phosphate (α-ZrP) during the synthesis of α-ZrP and by impregnation. TMB is photoionized at room temperature by visible light irradiation, forming stable TMB+ radical cations. This process highlights the compound's photoreactive nature and its potential for use in photochemical applications (Krishna & Kevan, 1999).
Molecular Structure Analysis
TMB's molecular structure has been analyzed through various spectroscopic methods. Studies have provided vibrational data on the first excited singlet state of TMB, offering insights into its electronic configuration and structural properties (Boilet et al., 2003). These analyses are crucial for understanding the compound's reactivity and interactions at the molecular level.
Chemical Reactions and Properties
TMB undergoes photoionization in different environments, such as in acetonitrile solution and when trapped in silica gel, indicating its versatile reactivity under photoirradiation. The compound's behavior in these processes provides valuable information on its chemical properties and the effects of different solvents and materials on its ionization and stability (Hirata, Takimoto, & Mataga, 1983).
Physical Properties Analysis
The physical properties of TMB, such as its half-life and photoionization yield, have been extensively studied. For instance, the half-life of photoinduced TMB+ ion in α-ZrP is significantly higher than in other materials, illustrating its potential for long-term applications in material science (Krishna & Kevan, 1999).
Chemical Properties Analysis
Research on TMB's chemical properties has revealed its interactions with various compounds and its behavior in different chemical environments. For example, the electron transfer reaction between TMB and C60 in solution demonstrates the compound's role as an effective electron donor, which is essential for understanding its applications in photoinduced electron transfer processes (Michaeli et al., 1997).
Scientific Research Applications
Enzyme Assays
N,N,N',N'-Tetramethylbenzidine (TMB) has been effectively used as a substrate in enzyme assays, particularly for the quantitative determination of myeloperoxidase, a significant enzyme in immunology. This application benefits from TMB’s non-carcinogenic and non-mutagenic properties, making it a safer alternative to other substrates. The assays employing TMB are sensitive and can quantitate myeloperoxidase across a range of pH values (Andrews & Krinsky, 1982).
Photoionization Studies
TMB is a subject of interest in photoionization research. Studies have explored its photoionization in various organic solvents, shedding light on solvent-solute exciplex interactions. This research contributes to a deeper understanding of the photochemical properties of aromatic amines like TMB (Hirata, Takimoto, & Mataga, 1983).
Radical Formation and Decay
Investigations on the formation and decay of TMB radical cations provide insights into its oxidation reactions. These studies are crucial for understanding the kinetics and mechanisms of reactions involving TMB and have implications for its use in various chemical processes (Kiruthiga, Aravindan, Anandan, & Maruthamuthu, 2006).
Spectroscopic Studies
TMB has been studied extensively through various spectroscopic methods, including electron spin resonance and diffuse reflectance spectroscopies. These studies provide valuable information on the electronic properties of TMB, especially in different environments such as layered zirconium phosphate (Krishna & Kevan, 1999).
Immunological Applications
TMB is used as a chromogen in enzyme-linked immunosorbent assays (ELISA). Its stability and sensitivity make it suitable for detecting horseradish peroxidase, an enzyme commonly used in these assays. The development of stable TMB-based substrate reagents has improved the sensitivity and reliability of ELISA tests (Frey, Meckelein, Externest, & Schmidt, 2000).
Future Directions
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWIFYIFSBPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036845 | |
Record name | N,N,N',N'-Tetramethylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
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Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | N,N,N',N'-Tetramethylbenzidine | |
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Vapor Pressure |
0.0000163 [mmHg] | |
Record name | N,N,N',N'-Tetramethylbenzidine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
N,N,N',N'-Tetramethylbenzidine | |
CAS RN |
366-29-0 | |
Record name | N,N,N′,N′-Tetramethylbenzidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N,N',N'-Tetramethylbenzidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366290 | |
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Record name | 366-29-0 | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N,N,N',N'-Tetramethylbenzidine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethylbenzidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.070 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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